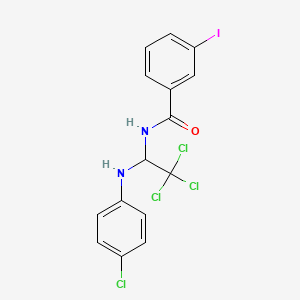![molecular formula C26H24N2O5S B11986948 N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11986948.png)
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide is a complex organic compound with the molecular formula C26H24N2O5S and a molecular weight of 476.556 g/mol . This compound is known for its unique structure, which includes a thienyl group, a phenoxyphenyl group, and a benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the thienyl and phenoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction, gene expression, or metabolic regulation .
Comparación Con Compuestos Similares
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide can be compared with other similar compounds, such as:
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide: Similar structure but with a nitrophenyl group instead of a phenoxyphenyl group.
N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]benzamide: Similar structure but with an isopropylphenyl group instead of a phenoxyphenyl group
Propiedades
Fórmula molecular |
C26H24N2O5S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H24N2O5S/c29-25(20-9-3-1-4-10-20)28-24(26(30)27-21-14-15-34(31,32)18-21)17-19-8-7-13-23(16-19)33-22-11-5-2-6-12-22/h1-13,16-17,21H,14-15,18H2,(H,27,30)(H,28,29)/b24-17- |
Clave InChI |
YGURKIKIAMTZAJ-ULJHMMPZSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986871.png)


![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11986888.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)

![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)

![3-Imino-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986920.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986928.png)

![3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid](/img/structure/B11986937.png)
![7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986944.png)
